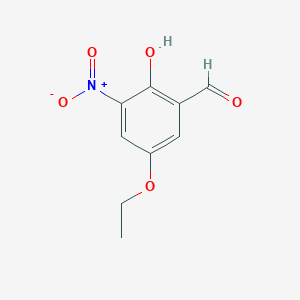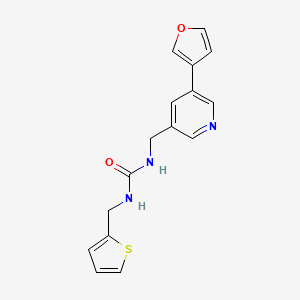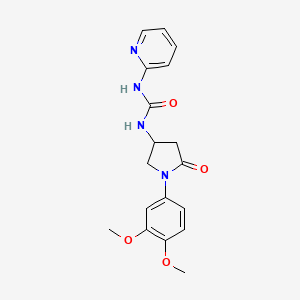![molecular formula C17H14BrNO4 B2585435 N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide CAS No. 2097864-13-4](/img/structure/B2585435.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions needed to produce it. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods and computational chemistry .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, what conditions it reacts under, and what products are formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and predicting how it will behave under different conditions .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, has shown promise for applications in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers in photodynamic therapy, highlighting their potential in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were tested against various bacteria and fungi, showing valuable therapeutic potential for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Analytical and Toxicological Studies
A study on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including an analysis of their phase I and II metabolism, plasma protein binding, and detectability in standard urine screenings, contributes to the understanding of drug-drug interactions, elimination routes, and the evaluation of targets for toxicological screening procedures. This research is vital for forensic and clinical toxicology to identify substance abuse and intoxication risks (Richter et al., 2019).
Chemical Synthesis and Catalysis
The development of chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation of N-methoxybenzamides demonstrates the innovative approaches in chemical synthesis and catalysis. Such studies expand the toolkit available for synthetic chemists, offering new pathways for creating complex molecules with high efficiency and selectivity (Xu, Zheng, Yang, & Li, 2018).
Radiosynthesis for Medical Imaging
Research into the radiosynthesis of new radioiodinated and radiobrominated ligands for serotonin-5HT2-receptors, aiming for applications in γ-emission tomography and PET, respectively, highlights the intersection of chemistry and medical imaging. These ligands offer potential as tracers for brain imaging, contributing to the understanding of various neurological conditions and the development of diagnostic tools (Mertens et al., 1994; Terrière et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(23-13)11-6-7-22-10-11/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWGKSJKKFPLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2585357.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)



![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)